2-[2-(3-Methoxy-phenylamino)-quinazolin-4-ylamino]-ethanol
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Overview
Description
2-[2-(3-Methoxy-phenylamino)-quinazolin-4-ylamino]-ethanol is a complex organic compound that belongs to the quinazoline family. Quinazolines are heterocyclic compounds known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound features a quinazoline core with a 3-methoxy-phenylamino group and an ethanol side chain, making it a molecule of interest for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3-Methoxy-phenylamino)-quinazolin-4-ylamino]-ethanol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through a cyclization reaction involving anthranilic acid and formamide under acidic conditions.
Introduction of the 3-Methoxy-phenylamino Group: This step involves the nucleophilic substitution reaction where the quinazoline core reacts with 3-methoxyaniline in the presence of a suitable catalyst.
Attachment of the Ethanol Side Chain: The final step involves the reaction of the intermediate product with ethylene oxide or a similar reagent to introduce the ethanol side chain.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and advanced purification techniques to ensure high yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-[2-(3-Methoxy-phenylamino)-quinazolin-4-ylamino]-ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the quinazoline core to its dihydro form.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Various nucleophiles such as alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Quinazoline N-oxides.
Reduction: Dihydroquinazoline derivatives.
Substitution: Substituted quinazoline derivatives with various functional groups.
Scientific Research Applications
2-[2-(3-Methoxy-phenylamino)-quinazolin-4-ylamino]-ethanol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex quinazoline derivatives.
Biology: Studied for its potential as an enzyme inhibitor, particularly in pathways involving tyrosine kinases.
Medicine: Investigated for its anticancer properties due to its ability to inhibit cell proliferation.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-[2-(3-Methoxy-phenylamino)-quinazolin-4-ylamino]-ethanol involves its interaction with molecular targets such as tyrosine kinases. By binding to the active site of these enzymes, the compound inhibits their activity, leading to the disruption of signaling pathways that promote cell growth and proliferation. This makes it a potential candidate for anticancer therapies.
Comparison with Similar Compounds
Similar Compounds
2-(3-Methoxy-phenylamino)-quinazoline: Lacks the ethanol side chain but shares the quinazoline core and 3-methoxy-phenylamino group.
4-Aminoquinazoline: A simpler structure with only an amino group attached to the quinazoline core.
2-(4-Methoxy-phenylamino)-quinazoline: Similar structure but with the methoxy group in a different position.
Uniqueness
2-[2-(3-Methoxy-phenylamino)-quinazolin-4-ylamino]-ethanol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the ethanol side chain enhances its solubility and potential interactions with biological targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C17H19ClN4O2 |
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Molecular Weight |
346.8 g/mol |
IUPAC Name |
2-[[2-(3-methoxyanilino)quinazolin-4-yl]amino]ethanol;hydrochloride |
InChI |
InChI=1S/C17H18N4O2.ClH/c1-23-13-6-4-5-12(11-13)19-17-20-15-8-3-2-7-14(15)16(21-17)18-9-10-22;/h2-8,11,22H,9-10H2,1H3,(H2,18,19,20,21);1H |
InChI Key |
JFOMKVIXUGVKOM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=NC3=CC=CC=C3C(=N2)NCCO.Cl |
Origin of Product |
United States |
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